molecular formula C10H14FN B13957684 1-(2-Fluoro-4-methylphenyl)propan-1-amine

1-(2-Fluoro-4-methylphenyl)propan-1-amine

Cat. No.: B13957684
M. Wt: 167.22 g/mol
InChI Key: NHPJJYXBJGTVAD-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methylphenyl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-methylphenyl)propan-2-amine: Similar structure but with different substitution pattern.

    2-Fluoro-4-methylaniline: Aniline derivative with similar substitution but different functional group.

    3-(4-Methylphenyl)propan-1-amine: Lacks the fluorine substitution.

Uniqueness

1-(2-Fluoro-4-methylphenyl)propan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3

InChI Key

NHPJJYXBJGTVAD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)F)N

Origin of Product

United States

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